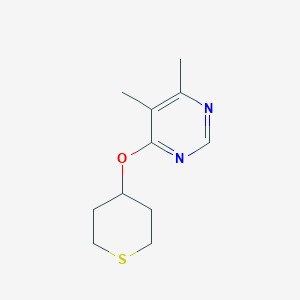

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically important molecules. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), which form the genetic blueprint of all living organisms. Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. wikipedia.orgmdpi.comarabjchem.orggsconlinepress.com

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. scialert.net This has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.com The presence of the nitrogen atoms makes the pyrimidine ring π-deficient, influencing its chemical reactivity and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. scialert.net The ongoing exploration of novel pyrimidine derivatives continues to be a major focus of chemical and pharmaceutical research. arabjchem.orggsconlinepress.com

Overview of Thian-Containing Chemical Structures in Organic Synthesis

Thiane (B73995), also known as tetrahydro-2H-thiopyran, is a saturated six-membered heterocycle containing a sulfur atom. While not as extensively studied for its biological activity as pyrimidine, thiane and its derivatives are valuable intermediates in organic synthesis. The sulfur atom imparts specific chemical properties, including its potential for oxidation to sulfoxides and sulfones, which can alter the steric and electronic characteristics of a molecule.

In the context of drug design, the incorporation of a thiane ring can influence a compound's lipophilicity, metabolic stability, and conformational properties. The non-planar, chair-like conformation of the thiane ring can be used to introduce specific three-dimensional arrangements of functional groups, which can be critical for binding to biological targets.

Contextualization of 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine within Related Chemical Classes and Academic Endeavors

The compound this compound belongs to the class of aryl ethers, where a pyrimidine ring is connected to a thiane ring via an oxygen atom. The synthesis of such molecules would likely involve the formation of this ether linkage. A plausible synthetic route is the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org In this case, it would likely involve the reaction of a 4,5-dimethyl-6-halopyrimidine with 4-hydroxythiane.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. researchgate.netyoutube.comlibretexts.orgyoutube.comnih.gov This type of reaction is common for electron-deficient aromatic systems like pyrimidines, where a halogen atom on the ring can be displaced by a nucleophile, in this instance, the alkoxide of 4-hydroxythiane.

Academic and industrial research into molecules combining pyrimidine and sulfur-containing heterocycles is often driven by the search for new therapeutic agents. The combination of the biologically active pyrimidine core with the modulatory properties of the thiane ring presents an interesting avenue for the design of novel compounds with potentially unique pharmacological profiles. While no specific research on this compound has been identified in the public domain, its structure suggests it as a candidate for investigation in various areas of medicinal chemistry, building upon the extensive research into substituted pyrimidine derivatives. nih.govmdpi.comnih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-6-(thian-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-9(2)12-7-13-11(8)14-10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUFIXLYABSODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2CCSCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4,5 Dimethyl 6 Thian 4 Yloxy Pyrimidine

Retrosynthetic Analysis of the 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com The primary disconnection for this compound is at the ether linkage, a common strategy for aryl ethers. This C-O bond cleavage suggests a nucleophilic aromatic substitution (SNAr) or a Williamson-type ether synthesis. youtube.com This leads to two key precursors: an activated 4,5-dimethylpyrimidine (B3279536) scaffold (Synthons A ) and thian-4-ol (Synthon B ).

Synthon A is envisioned as a 4,5-dimethylpyrimidine with a suitable leaving group at the C6 position, such as a halogen (e.g., 6-chloro-4,5-dimethylpyrimidine). Further deconstruction of the 4,5-dimethylpyrimidine core follows the principles of classical pyrimidine (B1678525) synthesis. advancechemjournal.comresearchgate.netresearchgate.net By disconnecting the N-C bonds of the heterocyclic ring, the structure can be traced back to a β-dicarbonyl compound and an N-C-N building block. For this specific substitution pattern, the logical β-dicarbonyl precursor is 3-methylpentane-2,4-dione, which provides the C4, C5, C6 atoms and the attached methyl groups. The N-C-N fragment can be derived from reagents like formamidine (B1211174) or urea.

Synthon B , thian-4-ol, can be retrosynthetically derived from its corresponding ketone, tetrahydro-4H-thiopyran-4-one, via a reduction reaction. The tetrahydro-4H-thiopyran-4-one ring can be disconnected through various methods, such as a Dieckmann condensation of a dithiodiester or a double Michael addition of a sulfide (B99878) source to a divinyl ketone.

Development of Synthetic Routes for the Core 4,5-Dimethylpyrimidine Moiety

Ring-Closing Reactions for Pyrimidine Construction

The most direct and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or their derivatives. wikipedia.orgslideshare.net This is often referred to as the Pinner pyrimidine synthesis. slideshare.netmdpi.com In the context of the target molecule, the pyrimidine ring can be formed via a cyclocondensation reaction.

A plausible route involves the reaction of 3-methylpentane-2,4-dione with a suitable N-C-N synthon. For instance, reacting 3-methylpentane-2,4-dione with formamide (B127407) in the presence of an acid catalyst can yield 4,5-dimethylpyrimidin-6-ol (which exists in tautomeric equilibrium with 4,5-dimethylpyrimidin-6(1H)-one). nih.gov This reaction assembles the core heterocyclic structure with the necessary substituents in a single, efficient step.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Methylpentane-2,4-dione | Formamide | Acid catalyst (e.g., Formic Acid), Reflux | 4,5-Dimethylpyrimidin-6-ol | nih.gov |

| β-Dicarbonyl Compound | Amidine/Urea | Acid or Base Catalyst | Substituted Pyrimidine | wikipedia.orgslideshare.net |

Introduction of Dimethyl Substituents onto the Pyrimidine Core

The introduction of the methyl groups at the C4 and C5 positions of the pyrimidine ring is strategically achieved during the primary ring-forming reaction rather than as a subsequent functionalization step. The selection of the starting β-dicarbonyl compound is crucial for this purpose. rsc.org

By utilizing 3-methylpentane-2,4-dione as the three-carbon building block, the methyl groups at positions 4 and 5 of the pyrimidine ring are installed directly and regioselectively during the cyclocondensation process. This approach is highly efficient as it avoids the complexities and potential regioselectivity issues that could arise from attempting to alkylate a pre-formed pyrimidine ring.

Strategies for Attaching the Thian-4-yloxy Substituent

With the 4,5-dimethylpyrimidine core constructed, the subsequent key transformation is the attachment of the thian-4-yloxy group via an ether linkage. This requires a properly functionalized pyrimidine ring and the synthesis of the thian-4-ol precursor.

Etherification Reactions at Position 6 of the Pyrimidine Ring

The formation of the aryl ether bond is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. fishersci.co.uknih.gov This requires activating the C6 position of the pyrimidine ring with a good leaving group, most commonly a halogen like chlorine. The pyrimidin-6-ol, synthesized in the previous step, can be converted to 6-chloro-4,5-dimethylpyrimidine using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com

Once the activated 6-chloro-4,5-dimethylpyrimidine is obtained, it can be reacted with thian-4-ol in the presence of a strong base. This reaction follows the general principles of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group of thian-4-ol, forming the more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then attacks the electron-deficient C6 carbon of the pyrimidine ring, displacing the chloride ion to form the desired C-O ether linkage. libretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). fishersci.co.ukmasterorganicchemistry.com

| Pyrimidine Substrate | Alcohol | Base | Solvent | Product | Reference |

| 6-Chloro-4,5-dimethylpyrimidine | Thian-4-ol | NaH | THF / DMF | This compound | fishersci.co.ukmasterorganicchemistry.com |

| 4,5-Dimethylpyrimidin-6-ol | - | POCl₃ | - | 6-Chloro-4,5-dimethylpyrimidine | chemicalbook.com |

Synthesis and Functionalization of Thian-4-ol Precursors

The synthesis of the thian-4-ol substituent begins with the preparation of its corresponding ketone, tetrahydro-4H-thiopyran-4-one (also known as thian-4-one). Several synthetic routes to this ketone have been established. chemicalbook.comacs.org One common method involves the double conjugate addition of a sulfide source, like hydrogen sulfide (H₂S) or sodium sulfide (Na₂S), to divinyl ketones. researchgate.net Another established route is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Once tetrahydro-4H-thiopyran-4-one is synthesized, it can be readily converted to thian-4-ol. This transformation is a standard ketone reduction, which can be achieved with high efficiency using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used.

| Starting Material | Reagents | Product | Reference |

| Divinyl Ketone | H₂S / Na₂S | Tetrahydro-4H-thiopyran-4-one | researchgate.net |

| Dimethyl 3,3'-thiodipropionate | 1. Base (e.g., NaOMe) 2. H₃O⁺, Heat | Tetrahydro-4H-thiopyran-4-one | chemicalbook.com |

| Tetrahydro-4H-thiopyran-4-one | NaBH₄ or LiAlH₄ | Thian-4-ol | General Knowledge |

Investigation of Synthetic Yields, Purity, and Reaction Efficiencies

A plausible and efficient synthesis commences with the construction of the 4,5-dimethyl-6-hydroxypyrimidine core. This is typically achieved through the condensation of a β-dicarbonyl compound with an amidine. Specifically, the reaction of 2,3-dimethylacetoacetic ester with formamidine in the presence of a base such as sodium ethoxide would yield the desired hydroxypyrimidine. The reaction is generally robust, with yields often exceeding 70-80% after purification by recrystallization.

The final coupling of the two key fragments can be accomplished via several etherification methodologies. Two of the most prominent are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This method would involve the deprotonation of 4,5-dimethyl-6-hydroxypyrimidine with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction with a 4-halothiane (e.g., 4-bromothiane). The efficiency of this SN2 reaction is dependent on the nature of the leaving group and the reaction conditions. Typical yields for Williamson ether syntheses can range from 50% to 80%. Purity of the final product is generally high after chromatographic separation from any unreacted starting materials and byproducts.

Mitsunobu Reaction: This reaction offers an alternative route that proceeds under milder, neutral conditions. It involves the reaction of 4,5-dimethyl-6-hydroxypyrimidine and 4-hydroxythiane in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The Mitsunobu reaction is known for its reliability in forming C-O bonds with inversion of stereochemistry at the alcohol carbon, although for an achiral alcohol like 4-hydroxythiane, this is not a factor. Yields for Mitsunobu reactions are often in the range of 60-90%. Purification can sometimes be challenging due to the formation of triphenylphosphine (B44618) oxide and the reduced azodicarboxylate byproducts, necessitating careful chromatography.

| Reaction Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) | Purity Assessment |

| Pyrimidine Synthesis | 2,3-Dimethylacetoacetic ester, Formamidine | Sodium ethoxide, Ethanol, Reflux | 4,5-Dimethyl-6-hydroxypyrimidine | 70-80 | NMR, HPLC, M.P. |

| Thiane (B73995) Synthesis | 1,5-Dibromopentane | Sodium sulfide, Ethanol, Reflux | Thiane | 80-90 | NMR, GC-MS |

| Thiane Functionalization | Thiane | 1. NBS, CCl42. H2O, heat | 4-Hydroxythiane | 40-50 (over 2 steps) | NMR, IR, GC-MS |

| Williamson Ether Synthesis | 4,5-Dimethyl-6-hydroxypyrimidine, 4-Bromothiane | NaH, THF, 0 °C to RT | This compound | 50-80 | NMR, HPLC, MS |

| Mitsunobu Reaction | 4,5-Dimethyl-6-hydroxypyrimidine, 4-Hydroxythiane | PPh3, DEAD, THF, 0 °C to RT | This compound | 60-90 | NMR, HPLC, MS |

Synthesis of Analogues and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the generation of a diverse library of analogues and derivatives through modifications at various points in the synthetic sequence.

The structure of the pyrimidine ring can be altered by employing different starting materials in the initial condensation reaction.

Substitution at the 2-position: By replacing formamidine with other amidines, various substituents can be introduced at the 2-position of the pyrimidine ring. For example, using acetamidine (B91507) would result in a 2-methyl-substituted analogue, while benzamidine (B55565) would introduce a phenyl group.

Substitution at the 4- and 5-positions: The methyl groups at the 4- and 5-positions originate from the β-dicarbonyl starting material. Utilizing different substituted β-dicarbonyl compounds would allow for the introduction of a wide range of alkyl or aryl groups at these positions. For instance, using a β-ketoester with different alkyl chains would lead to analogues with varied lipophilicity and steric profiles.

Introduction of other functional groups: Halogenated pyrimidines can serve as versatile intermediates for further functionalization. For example, treatment of 4,5-dimethyl-6-hydroxypyrimidine with phosphoryl chloride (POCl₃) would convert the hydroxyl group to a chlorine atom, yielding 6-chloro-4,5-dimethylpyrimidine. This chloro-derivative can then undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, or other alcohols, to introduce a wide array of functional groups at the 6-position.

| Starting Pyrimidine | Reagent/Reaction | Modification | Resulting Analogue Core |

| 4,5-Dimethyl-6-hydroxypyrimidine | POCl₃ | Chlorination | 6-Chloro-4,5-dimethylpyrimidine |

| 6-Chloro-4,5-dimethylpyrimidine | R-NH₂ | Amination | 6-Amino-4,5-dimethylpyrimidine derivative |

| 6-Chloro-4,5-dimethylpyrimidine | R-SH | Thiolation | 6-Thio-4,5-dimethylpyrimidine derivative |

The thiane moiety can also be modified to explore the impact of ring size, oxidation state, and substitution on the properties of the final compound.

Ring Size Variation: By starting with homologous 1,n-dihaloalkanes, other saturated sulfur-containing heterocycles can be synthesized. For example, using 1,4-dibromobutane (B41627) would lead to a tetrahydrothiophene (B86538) (thiolane) analogue, while 1,6-dibromohexane (B150918) would yield a thiepane (B16028) derivative.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom can significantly influence the polarity and hydrogen bonding capabilities of the molecule.

Substitution on the Thian Ring: Substituted thianes can be prepared from appropriately substituted 1,5-dihalopentanes. For instance, using a 1,5-dibromo-3-methylpentane (B1583193) would result in a 3-methylthiane analogue.

| Thian Ring Variation | Synthetic Approach | Resulting Moiety |

| Ring Contraction | Start with 1,4-dibromobutane | Tetrahydrothiophen-3-yloxy |

| Ring Expansion | Start with 1,6-dibromohexane | Thiepan-4-yloxy |

| Sulfur Oxidation | Oxidation of thiane with m-CPBA | Thiane-1-oxide or Thiane-1,1-dioxide |

| Ring Substitution | Start with substituted 1,5-dihalopentane | Substituted thian-4-yloxy |

The introduction of different substituents at various positions on both the pyrimidine and thiane rings can have profound effects on the physicochemical and biological properties of the molecule.

Electronic Effects: Electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) on the pyrimidine ring can alter the electron density of the aromatic system, influencing its reactivity and intermolecular interactions.

Lipophilicity and Solubility: The introduction of hydrophobic (e.g., alkyl, aryl) or hydrophilic (e.g., hydroxyl, carboxyl) groups can be used to tune the lipophilicity and aqueous solubility of the compound, which are critical parameters for drug development and material science applications.

A systematic exploration of these substituent effects through the synthesis and evaluation of a focused library of analogues is a key strategy in the optimization of the properties of this compound.

Structure Activity Relationship Sar Analysis of 4,5 Dimethyl 6 Thian 4 Yloxy Pyrimidine Derivatives

Elucidation of Key Pharmacophoric Features Essential for In Vitro Activity

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary to ensure optimal interactions with a specific biological target, thereby triggering a biological response. For derivatives of the pyrimidine (B1678525) scaffold, the arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions are pivotal for their in vitro activity.

While direct studies on 4,5-dimethyl-6-(thian-4-yloxy)pyrimidine are limited, analysis of structurally related pyrimidine derivatives provides valuable insights into its key pharmacophoric features. The pyrimidine ring itself, with its two nitrogen atoms at positions 1 and 3, serves as a crucial hydrogen bond acceptor. scialert.net The 4,5-dimethyl substitution pattern contributes to the hydrophobic character of the molecule and can influence its orientation within a binding pocket.

In related pyrimidine derivatives, the nature and position of substituents have been shown to be crucial for their biological effects, which span anticancer, antimicrobial, and anti-inflammatory activities. uobasrah.edu.iqjuniperpublishers.commdpi.comnih.gov For instance, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the presence of the substituted pyrimidine core was essential for their antimicrobial properties. nih.gov

Impact of Systematic Substituent Modifications on In Vitro Biological Potency

Systematic modifications of the this compound scaffold would be expected to significantly impact its in vitro biological potency. These modifications can be categorized based on the region of the molecule being altered: the pyrimidine core, the dimethyl substituents, and the 6-(thian-4-yloxy) side chain.

Modifications of the Pyrimidine Core: The pyrimidine ring is a common scaffold in medicinal chemistry due to its ability to be readily functionalized at various positions. uobasrah.edu.iqmdpi.com Alterations to the core, such as the introduction of additional substituents or the replacement of one of the nitrogen atoms, would likely have a profound effect on the molecule's electronic properties and hydrogen bonding capabilities, thus modulating its interaction with biological targets.

Modifications of the Dimethyl Substituents: The methyl groups at the 4 and 5 positions contribute to the lipophilicity of the compound. Replacing these methyl groups with other alkyl groups of varying sizes could probe the steric tolerance of the binding site. Introduction of polar functional groups at these positions could enhance solubility and introduce new hydrogen bonding interactions.

Modifications of the 6-(thian-4-yloxy) Side Chain: This side chain offers multiple points for modification.

Alteration of the Thiane (B73995) Ring: Replacing the thiane ring with other cyclic systems (e.g., piperidine, cyclohexane, or aromatic rings) would alter the hydrophobicity, steric bulk, and potential for specific interactions. The presence and position of the sulfur atom are also key variables.

Modification of the Ether Linkage: Replacing the ether oxygen with a sulfur (thioether) or an amino group (amine) would change the bond angles, flexibility, and hydrogen bonding capacity of the linker.

Substitution on the Thiane Ring: Introducing substituents on the thiane ring could be used to fine-tune the steric and electronic properties of the side chain and to explore additional binding interactions.

In a study of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, modifications to a hydrazide moiety attached at a different position on the pyrimidine ring demonstrated that the nature of the substituent on an attached benzene (B151609) ring significantly influenced antimicrobial activity. nih.gov Specifically, derivatives with aminophenyl, hydroxyphenyl, and dihydroxyphenyl groups showed enhanced potency. nih.gov This highlights the importance of the electronic nature of substituents in determining biological activity.

The following table illustrates hypothetical modifications and their potential impact on biological potency:

| Modification | Rationale | Predicted Impact on Potency |

| Replacement of thiane with a phenyl ring | Introduce aromatic interactions | Potentially increase or decrease, depending on the target's binding site |

| Replacement of the ether oxygen with sulfur | Alter linker geometry and lipophilicity | Activity modulation |

| Introduction of a hydroxyl group on the thiane ring | Increase polarity and hydrogen bonding potential | Potentially increase potency if the target has a nearby hydrogen bond acceptor/donor |

| Varying the size of the 4,5-alkyl groups | Probe steric limitations of the binding pocket | Decrease in potency with larger groups if the pocket is sterically constrained |

Conformational Analysis and Bioactive Conformation Studies of this compound Analogues

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, particularly in the 6-(thian-4-yloxy) side chain, which allows it to adopt multiple conformations. The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its target.

Conformational analysis of this scaffold would involve computational modeling and experimental techniques like NMR spectroscopy. The key rotatable bonds are between the pyrimidine ring and the ether oxygen, and between the ether oxygen and the thiane ring. The preferred conformations will be determined by a balance of steric and electronic effects.

Studies on other substituted pyrimidines have shown that restricting the conformational flexibility can lead to an increase in potency and selectivity. nih.gov For example, in a series of 2,6-dimethylfuro[2,3-d]pyrimidines, restricting the rotation of single bonds in the side chain led to the identification of compounds with potent dual inhibitory activities. nih.gov This suggests that the bioactive conformation for different biological targets can vary significantly.

For this compound analogues, understanding the preferred orientation of the thiane ring relative to the pyrimidine core is essential. The chair and boat conformations of the thiane ring would also need to be considered. The bioactive conformation is likely to be the one that presents the key pharmacophoric features in the optimal spatial arrangement for binding to the target protein.

Derivation of Design Principles for Optimized Analogue Synthesis Based on SAR Data

Based on the analysis of the pharmacophoric features and the potential impact of systematic modifications, several design principles can be derived for the synthesis of optimized analogues of this compound.

Preservation of the Pyrimidine Core: The 4,5-dimethylpyrimidine (B3279536) scaffold should be retained as the core structural element, as it provides the fundamental framework for interaction with biological targets.

Exploration of Substituents on the Thiane Ring: The thiane ring is a prime candidate for derivatization. The synthesis of analogues with small polar substituents (e.g., hydroxyl, amino) or non-polar substituents (e.g., methyl, fluoro) on the thiane ring could lead to enhanced potency by probing for additional binding interactions.

Modification of the Linker: The ether linker could be replaced with other functionalities such as a thioether, sulfone, or amine to alter the geometry and electronic properties of the side chain. This could lead to improved binding affinity and selectivity.

Systematic Variation of the 4,5-Dimethyl Groups: While likely important for hydrophobic interactions, the necessity of these specific methyl groups should be confirmed. Synthesis of analogues with smaller (hydrogen) or slightly larger (ethyl) groups at these positions would clarify their role.

Conformational Restriction: The introduction of cyclic structures or rigid linkers to reduce the conformational flexibility of the 6-(thian-4-yloxy) side chain could lock the molecule in its bioactive conformation, potentially leading to a significant increase in potency.

A proposed synthetic strategy would involve the preparation of a common intermediate, such as 6-chloro-4,5-dimethylpyrimidine, which can then be reacted with a variety of substituted 4-hydroxythianes or other cyclic alcohols and thiols to generate a library of analogues for SAR studies. organic-chemistry.org

The following table summarizes the design principles and the corresponding synthetic strategies:

| Design Principle | Synthetic Strategy | Goal of Modification |

| Explore the role of the thiane ring | React 6-chloro-4,5-dimethylpyrimidine with a diverse set of cyclic alcohols/thiols. | Identify the optimal cyclic system for the side chain. |

| Investigate the importance of the ether linker | Synthesize analogues with thioether, amine, or amide linkers. | Determine the ideal linker for target interaction. |

| Probe the steric and electronic requirements of the thiane ring | Introduce a variety of substituents onto the 4-hydroxythiane precursor. | Fine-tune binding interactions and improve potency. |

| Evaluate the contribution of the 4,5-dimethyl groups | Synthesize analogues with different alkyl groups at the 4 and 5 positions. | Understand the role of these groups in hydrophobic binding. |

By systematically applying these design principles, it is possible to develop a comprehensive SAR for this compound derivatives and identify analogues with optimized in vitro biological activity.

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Synthetic Methodologies for Pyrimidine (B1678525) and Thian-Fused Systems

The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available for the construction of the pyrimidine ring. mdpi.com Future research could focus on developing novel and efficient synthetic routes specifically tailored to 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine and related analogues.

Key areas for exploration include:

One-Pot, Multi-Component Reactions (MCRs): The development of MCRs for the synthesis of complex pyrimidine systems can significantly improve efficiency by reducing the number of reaction steps. mdpi.com A potential MCR for the target compound could involve the condensation of a β-dicarbonyl compound, an amidine, and a thian-containing building block.

Catalyst- and Solvent-Free Conditions: Green chemistry principles are increasingly important in chemical synthesis. Research into solid-phase or microwave-assisted synthesis could lead to more environmentally friendly methods for producing this compound. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product purity. The development of a flow-based synthesis for this compound could be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Starting Materials (Hypothetical) |

| One-Pot, Multi-Component Reaction | High efficiency, reduced waste | Acetylacetone, formamidine (B1211174), 4-hydroxythiane |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Substituted pyrimidine precursor, 4-hydroxythiane |

| Flow Chemistry | Improved safety, scalability, and purity | Immobilized reagents and catalysts |

Identification of Additional In Vitro Biological Targets and Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. gsconlinepress.comnih.gov The presence of the thian group in this compound introduces a unique three-dimensional feature that could lead to novel biological activities.

Future in vitro screening of this compound against a diverse panel of biological targets is warranted. Potential target classes include:

Kinases: Pyrimidine derivatives are well-known kinase inhibitors, targeting enzymes such as EGFR, CDKs, and others involved in cell signaling pathways. mdpi.commdpi.com

G-Protein Coupled Receptors (GPCRs): The structural features of the target molecule may allow it to bind to various GPCRs, which are important drug targets.

Ion Channels: The thian moiety could influence the interaction of the molecule with ion channels, a target class for a variety of diseases.

Enzymes in Infectious Disease: The pyrimidine core is found in many antimicrobial and antiviral agents. juniperpublishers.com Screening against enzymes from bacteria, fungi, and viruses could reveal new therapeutic potential.

A comprehensive screening approach, such as high-throughput screening (HTS), would be instrumental in identifying novel biological targets and pathways modulated by this compound.

Application of Advanced Computational Modeling Techniques for Chemical Discovery

Computational modeling plays a crucial role in modern drug discovery and chemical biology. nih.gov For this compound, computational techniques can be applied to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of related pyrimidine derivatives to predict the potential biological activities of the target compound. mdpi.com

Identify Potential Binding Pockets: Molecular docking studies can be used to predict how this compound might bind to the active sites of various protein targets. tandfonline.comresearchgate.net This can help prioritize experimental screening efforts.

Optimize Lead Compounds: Once a biological target is identified, molecular dynamics simulations can provide insights into the dynamic interactions between the compound and the protein, guiding the design of more potent and selective analogues.

| Computational Technique | Application for this compound | Potential Outcomes |

| QSAR Modeling | Prediction of biological activities based on structural features. | Prioritization of in vitro screening assays. |

| Molecular Docking | Virtual screening against libraries of protein structures. | Identification of potential high-affinity binding targets. |

| Molecular Dynamics | Simulation of the compound-protein complex over time. | Understanding of binding stability and conformational changes. |

Design of Next-Generation Chemical Probes and Research Tools Utilizing the this compound Scaffold

High-quality chemical probes are essential tools for interrogating complex biological systems. youtube.com The this compound scaffold could serve as a starting point for the design of novel chemical probes.

Key steps in developing a chemical probe from this scaffold would include:

Identification of a Specific Biological Target: As discussed in section 6.2, the first step is to identify a specific and potent interaction with a biological target.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues to understand the key structural features required for potent and selective activity.

Introduction of a Reporter Tag: Modification of the scaffold to include a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group to allow for visualization or pull-down experiments.

The development of a chemical probe based on this compound could enable researchers to study the function of its biological target in living cells and organisms, providing valuable insights into cellular processes and disease mechanisms.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine, and how can purity be validated?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must adhere to strict engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles. Emergency measures, such as eye baths and safety showers, should be accessible. Exposure limits and disposal protocols must follow regional regulations, with degraded or unused material handled by qualified personnel .

Q. How can researchers characterize the compound’s solubility and stability under varying experimental conditions?

Solubility profiles should be determined in polar (e.g., DMSO, ethanol) and non-polar solvents, with stability assessed via accelerated degradation studies (e.g., exposure to light, heat, or humidity). UV-Vis spectroscopy and mass spectrometry can track decomposition products. Stability data should inform storage conditions (e.g., inert atmosphere, desiccated environments) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways, identify transition states, and predict optimal conditions (e.g., temperature, solvent polarity). Computational reaction path searches, combined with machine learning, reduce trial-and-error experimentation by narrowing down feasible intermediates and catalysts. Experimental validation via kinetic studies (e.g., rate constants) ensures computational accuracy .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Contradictory data (e.g., NMR shifts vs. computational predictions) require cross-validation using multiple techniques:

- X-ray crystallography for definitive structural confirmation.

- Isotopic labeling to trace reaction mechanisms.

- Multivariate analysis (e.g., PCA) to identify outliers in spectral datasets.

Discrepancies may arise from solvent effects, tautomerism, or impurities, necessitating rigorous purification and control experiments .

Q. How can heterogeneous catalysis improve the scalability of pyrimidine derivatives like this compound?

Immobilized catalysts (e.g., zeolites, metal-organic frameworks) enhance reaction efficiency and recyclability. Researchers should:

- Screen catalysts for selectivity using high-throughput experimentation.

- Monitor reaction progress via in situ spectroscopy (e.g., FTIR).

- Optimize mass transfer in flow reactors to minimize side reactions.

Process simulation software (e.g., Aspen Plus) aids in scaling lab-scale protocols to pilot plants .

Q. What advanced techniques validate the compound’s biological or material science applications?

- Molecular docking studies to predict binding affinity with biological targets.

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability for material applications.

Controlled release studies (e.g., in polymer matrices) can evaluate its utility in drug delivery systems .

Methodological Best Practices

- Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) for electronic lab notebooks, ensuring encrypted storage and version control .

- Experimental Design : Employ factorial design to test multiple variables (e.g., solvent ratios, catalysts) systematically, reducing experimental runs while maximizing data robustness .

- Ethical Compliance : Document all synthetic procedures, safety incidents, and disposal methods to meet institutional and regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.